Cysteine thiyl radical

Description

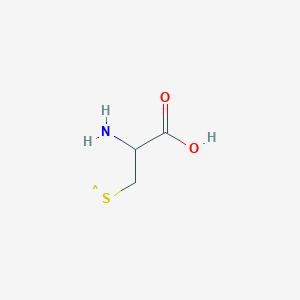

Structure

2D Structure

Properties

Molecular Formula |

C3H6NO2S |

|---|---|

Molecular Weight |

120.15 g/mol |

InChI |

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6) |

InChI Key |

BQXFQDOHKMTBDK-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)[S] |

Canonical SMILES |

C(C(C(=O)O)N)[S] |

Origin of Product |

United States |

Mechanisms of Cysteine Thiyl Radical Generation

One-Electron Oxidation Pathways of Cysteine Residues

One-electron oxidation is a key mechanism leading to the formation of cysteine thiyl radicals. portlandpress.com This process involves the removal of a single electron from the sulfur atom of a cysteine residue, often from the more reactive deprotonated thiolate form (Cys-S⁻). portlandpress.comportlandpress.com Various radical species present in biological systems can act as one-electron oxidants, initiating a cascade of reactions that can lead to protein modification and damage. portlandpress.comnih.gov

Hydrogen Atom Transfer (HAT) from Thiols

A principal pathway for the generation of thiyl radicals is through hydrogen atom transfer (HAT) from the thiol group (-SH) of cysteine to an attacking radical. portlandpress.comresearchgate.net The relatively weak S-H bond in thiols makes this hydrogen atom susceptible to abstraction by a range of radical species. wikipedia.org This reaction is often referred to as a "repair" reaction in radiobiology, as thiols can donate a hydrogen atom to "repair" radicals on other molecules, such as DNA. portlandpress.comnih.gov However, this process simultaneously generates a thiyl radical, which can then participate in further reactions. portlandpress.comnih.gov

The hydroxyl radical (•OH) is an extremely reactive oxygen species that reacts with most biomolecules at diffusion-controlled rates. nih.gov It is a potent initiator of thiyl radical formation via hydrogen atom abstraction from the cysteine thiol group. nih.govresearchgate.net The reaction is very rapid, ensuring that cysteine residues are a primary target for •OH radicals. wikipedia.orgnih.gov Theoretical studies indicate that direct hydrogen atom abstraction is the main reaction channel, a mechanism not significantly perturbed by the surrounding molecular environment's polarity or hydrogen-bonding capacity. researchgate.netnih.gov

The reaction is as follows: Cys-SH + •OH → Cys-S• + H₂O

The rate constants for the reaction between the hydroxyl radical and cysteine are very high, demonstrating the efficiency of this pathway. wikipedia.orgnih.gov

The hydrogen radical (H•), another primary radical species for instance generated during the radiolysis of water, also efficiently produces thiyl radicals by abstracting a hydrogen atom from the thiol group of cysteine. nih.govnih.govnih.gov This reaction is also characterized by a high rate constant, making it a significant contributor to thiyl radical formation in environments where H• is present. wikipedia.orgnih.gov

The reaction is as follows: Cys-SH + H• → Cys-S• + H₂

Alkoxyl (RO•) and peroxyl (ROO•) radicals, which are common intermediates in lipid peroxidation, can also generate cysteine thiyl radicals through hydrogen atom transfer. nih.govnih.govacs.org Alkoxyl radicals react relatively quickly with thiols. nih.govresearchgate.net In contrast, peroxyl radicals react much more slowly with thiols. wikipedia.orgnih.govresearchgate.net Despite the slower rate, the reaction with peroxyl radicals is significant in the context of lipid peroxidation, where the formation of thiyl radicals can act as a chain transfer agent, propagating lipid damage. nih.gov

The reactions are as follows: Cys-SH + RO• → Cys-S• + ROH Cys-SH + ROO• → Cys-S• + ROOH

The rate of these reactions is influenced by the structure of the reacting radical. researchgate.net

Carbon-centered radicals (R₃C•) can abstract a hydrogen atom from the thiol group of cysteine to form a stable C-H bond and a cysteine thiyl radical. portlandpress.comnih.govnih.gov This reaction is a key step in "polarity-reversal catalysis," where a thiol catalyzes hydrogen transfer between two organic molecules. nih.gov The initial organic radical abstracts a hydrogen from the thiol, creating a thiyl radical, which then abstracts a hydrogen from a second organic molecule. nih.gov This process underscores the role of thiols in radical-mediated reaction cascades. portlandpress.com

The reaction is as follows: Cys-SH + R₃C• → Cys-S• + R₃CH

The rate constants for these reactions are generally lower than those involving hydroxyl or hydrogen radicals but are still significant in biological systems. nih.gov

Phenoxyl radicals, such as the tyrosyl radical (Tyr-O•) formed from the one-electron oxidation of tyrosine residues, can also lead to the formation of cysteine thiyl radicals. nih.govnih.gov This occurs via an intramolecular or intermolecular electron transfer, where a nearby cysteine residue can "repair" the tyrosyl radical, resulting in the formation of a thiyl radical. researchgate.netacs.orgnih.gov This electron transfer has been observed in proteins like myoglobin (B1173299), where a tyrosyl radical can oxidize a cysteine residue to a thiyl radical. nih.govresearchgate.net

The reaction can be represented as: Cys-SH + Tyr-O• → Cys-S• + Tyr-OH

This pathway highlights the intricate interplay between different amino acid residues in the propagation and transfer of radical damage within proteins. nih.gov

Interactive Data Table of Reaction Rate Constants

The following table summarizes the second-order rate constants for the reaction of various radicals with cysteine, leading to the formation of the this compound.

| Radical Species | Reactant | Rate Constant (k) [M⁻¹s⁻¹] | pH | Reference |

| Hydroxyl Radical (•OH) | Cysteine | 6.8 x 10⁹ | - | wikipedia.orgnih.gov |

| Hydroxyl Radical (•OH) | Cysteine | 3.5 x 10¹⁰ | 7 | researchgate.net |

| Hydroxyl Radical (•OH) | Cysteine (CysSH) | (5.35 ± 0.82) x 10⁹ | 6.0-13.0 | nih.gov |

| Hydroxyl Radical (•OH) | S-nitrosocysteine | 2.27 x 10¹⁰ | Neutral | rsc.org |

| Hydrogen Radical (H•) | Cysteine | 1.7 x 10⁹ | - | nih.gov |

| Hydrogen Radical (H•) | Cysteine | 1.8 x 10⁹ | - | nih.gov |

| Alkoxyl Radical (Me₃CO•) | Thiol | 6.6 x 10⁷ | - | nih.gov |

| Peroxyl Radical (R₂CHOO•) | Alkyl Thiol | 4.2 x 10³ | - | nih.gov |

| Peroxyl Radical | Cysteine | 1.07 x 10⁴ | - | nih.gov |

| Carbon-Centered Radical (Me₂C•H) | Thiol | 6.7 x 10⁶ | - | nih.gov |

Note: Rate constants can be influenced by factors such as pH, temperature, and the specific structure of the reactants. researchgate.netresearchgate.net

By Carbon-Centered Radicals

Electron Transfer from Thiolate Anions

The deprotonated form of a cysteine thiol, the thiolate anion, is a more potent electron donor and is readily oxidized by various radical species and metal complexes to form a thiyl radical. portlandpress.comportlandpress.com The reactivity of cysteine residues in proteins towards these oxidants is enhanced when the thiol group is deprotonated, making cysteines with low pKa values "hotspots" for free radical oxidation. portlandpress.com

The superoxide (B77818) radical anion (O₂•⁻) can react with cysteine to generate a thiyl radical. nih.gov While the reaction rate constant with the protonated thiol is low, the reaction is a potential source of thiyl radicals in biological systems. portlandpress.com The formation of an initial superoxide-thiol complex has been suggested as a key step in this process. researchgate.net In some biological contexts, superoxide-induced formation of protein thiyl radicals has been implicated in the modification of enzymes like mitochondrial complex I and endothelial nitric oxide synthase. nih.gov

Nitrogen dioxide (•NO₂) is a biologically significant oxidant that can be formed from sources like peroxynitrite. nih.gov It reacts efficiently with cysteine, particularly the thiolate anion, to produce a this compound. portlandpress.comnih.gov Pulse radiolysis studies have determined the rate constants for the reaction of •NO₂ with cysteine to be approximately 5 x 10⁷ M⁻¹ s⁻¹ at a physiological pH of 7.4. nih.gov This reaction is considered a significant pathway for thiyl radical formation in vivo, and due to the rapid reaction of •NO₂ with thiols, it is a dominant fate for this radical in cellular environments. nih.govphysiology.org The thiyl radical produced can then participate in further reactions, including reacting with nitric oxide (•NO) to form S-nitrosothiols. nih.govnih.gov

The carbonate radical anion (CO₃•⁻) is another biologically relevant radical that can oxidize cysteine to a thiyl radical. portlandpress.comnih.gov This radical can be generated from the reaction of peroxynitrite with carbon dioxide. nih.govacs.org The carbonate radical is a potent one-electron oxidant that reacts with the cysteine thiolate anion, leading to the formation of the Cys-S• radical. portlandpress.comnih.gov

High-valent oxo-metal complexes, such as the compound I and II intermediates of some heme-peroxidases, are capable of oxidizing thiols to thiyl radicals. portlandpress.com These enzymatic intermediates are powerful oxidants that can abstract an electron from the cysteine thiolate anion, resulting in the generation of a this compound. portlandpress.com This process can be a key step in the catalytic cycle of certain peroxidases. zobodat.at

By Carbonate Radical (CO3•−)

Enzymatic Generation Mechanisms

Cysteine thiyl radicals are not just byproducts of oxidative stress; they are also intentionally generated as key catalytic intermediates in a variety of enzymes. escholarship.orgnih.gov These enzymes have evolved to control the high reactivity of the thiyl radical to perform specific and often difficult chemical transformations. escholarship.orgnih.gov

Glycyl radical enzymes (GREs) are a superfamily of enzymes that utilize a stable glycyl radical as a catalytic cofactor. nih.govasm.org A common mechanistic feature of GREs is the transfer of this radical from the glycine (B1666218) residue to a conserved cysteine residue within the active site. nih.govresearchgate.net This is achieved through a hydrogen atom transfer (HAT) from the cysteine thiol to the glycyl radical, generating a transient but catalytically essential this compound. nih.govwiley.com This thiyl radical then initiates the substrate-specific reaction, for example, by abstracting a hydrogen atom from the substrate to create a substrate radical. nih.govacs.org The regeneration of the glycyl radical at the end of the catalytic cycle allows the enzyme to proceed through multiple turnovers. wiley.com Examples of GREs that employ this mechanism include pyruvate (B1213749) formate-lyase (PFL) and anaerobic ribonucleotide reductase (aRNR). nih.govnih.gov

Research Findings on this compound Generation

| Generating Species | Mechanism | Rate Constant (M⁻¹s⁻¹) | Biological Context |

| Superoxide (O₂•⁻) | Electron Transfer | ~10²–10³ portlandpress.com | Mitochondrial function, eNOS regulation nih.gov |

| Nitrogen Dioxide (•NO₂) | Electron Transfer | ~5 x 10⁷ (at pH 7.4) nih.gov | Peroxynitrite chemistry, cellular signaling nih.govphysiology.org |

| Carbonate Radical (CO₃•⁻) | Electron Transfer | Not specified | Peroxynitrite/CO₂ reaction pathways portlandpress.comnih.gov |

| Oxo-Metal Complexes | Electron Transfer | Not specified | Heme-peroxidase catalysis portlandpress.com |

| Glycyl Radical | Hydrogen Atom Transfer | Not specified | Catalysis in Glycyl Radical Enzymes (GREs) nih.govwiley.com |

Pyruvate Formate Lyase (PFL)

Peroxidase-Mediated Oxidation

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates by hydrogen peroxide or other peroxides. Several peroxidases can facilitate the one-electron oxidation of thiol compounds, such as cysteine and glutathione (B108866), to their corresponding thiyl radicals. researchgate.netresearchgate.net

Myoglobin, primarily known for its role in oxygen storage in muscle tissue, can exhibit peroxidase-like activity, particularly in its met-myoglobin (Fe³⁺) state. portlandpress.com When activated by hydrogen peroxide, met-myoglobin can oxidize various substrates. Studies have shown that the reaction of activated myoglobin with the protein myosin generates multiple radical species on myosin, including cysteine thiyl radicals. portlandpress.com This process involves the transfer of the oxidative damage from the oxidized heme center of myoglobin to susceptible amino acid residues on the target protein, such as cysteine and tyrosine. portlandpress.com

Lactoperoxidase (LPO), found in milk and mucosal secretions, is another heme peroxidase capable of oxidizing thiols. researchgate.netzobodat.at LPO has been shown to mediate the one-electron oxidation of glutathione (GSH), a tripeptide containing cysteine, to form the glutathiyl radical (GS•). nih.gov The formation of the glutathiyl radical in the LPO/GSH system has been confirmed by electron spin resonance (ESR) spectroscopy. nih.gov The mechanism is believed to involve the reaction of GSH with an oxidized intermediate of the enzyme, likely Compound II. nih.gov

Prostaglandin (B15479496) H synthase possesses two catalytic activities: a cyclooxygenase activity and a prostaglandin hydroperoxidase (PGHP) activity. The PGHP component can catalyze the one-electron oxidation of various compounds, including glutathione. researchgate.net This enzymatic reaction results in the formation of the glutathiyl radical, demonstrating another pathway for peroxidase-mediated generation of thiyl radicals from thiol-containing molecules. tandfonline.com

Lactoperoxidase

Non-Enzymatic and Photo-Induced Generation

Cysteine thiyl radicals (CysS•) can be formed through various non-enzymatic pathways, particularly those initiated by light. These processes are significant in contexts such as protein degradation under UV exposure and in specific experimental setups designed to study radical chemistry. mdpi.comnih.gov

The direct cleavage of the disulfide bond in cystine (the oxidized dimer of cysteine) is a primary route for generating two cysteine thiyl radicals. This process, known as homolytic cleavage, involves the symmetrical breaking of the S-S bond, with each sulfur atom retaining one of the bonding electrons.

Ultraviolet (UV) irradiation is a well-established method for inducing this cleavage. nih.gov Studies using femtosecond X-ray absorption spectroscopy on L-cystine in aqueous solution have shown that UV light directly leads to the homolytic scission of the disulfide bond, producing two identical thiyl radicals as the primary photoproduct. nih.govd-nb.info This reaction occurs within femtoseconds of photoexcitation. nih.gov While a significant portion of these radicals may recombine very quickly, this pathway remains a key photochemical mechanism for CysS• generation. d-nb.infochemrxiv.org

Reaction Scheme: Homolytic Cleavage of Cystine

R-S-S-R + hν (UV light) → R-S• + •S-R

Photo-induced electron transfer (PET) represents another significant pathway for thiyl radical generation. nih.gov In this mechanism, an excited photosensitizer molecule transfers an electron to a suitable acceptor. Within proteins, aromatic amino acids like tryptophan and tyrosine can act as endogenous photosensitizers. nih.govacs.org

Upon exposure to UV light, a residue such as tyrosine can become excited and transfer an electron to a nearby disulfide bond. nih.govportlandpress.com This one-electron reduction cleaves the disulfide bond, resulting in the formation of one this compound and one thiolate anion (CysS⁻). nih.govportlandpress.com This process has been observed during the photoirradiation of insulin, where electron transfer from a tyrosine residue to a disulfide bond contributes to thiyl radical formation. nih.govportlandpress.com External sensitizers, such as 4-carboxybenzophenone, can also initiate this process, with studies confirming that electron transfer occurs from the sulfur atom even when other potential donor sites are available. acs.org

Table 1: Mechanisms of Photo-Induced Thiyl Radical Generation

| Mechanism | Description | Key Species Involved | Reference |

|---|---|---|---|

| Direct Homolysis | Symmetrical cleavage of the disulfide bond upon absorption of UV light. | Cystine, UV photon | mdpi.comnih.gov |

| Electron Transfer | An excited photosensitizer donates an electron to a disulfide bond, causing cleavage. | Tyrosine, Tryptophan, Disulfide bond | nih.govnih.gov |

Pulse radiolysis is a powerful experimental technique used to generate and study transient radical species, including cysteine thiyl radicals, on very short timescales. nih.govmdpi.com This method involves exposing a sample to a short, intense pulse of high-energy electrons, which generates highly reactive primary radicals in the solvent (typically water).

In aqueous solutions, the primary radicals generated are the hydrated electron (e⁻aq), the hydrogen atom (H•), and the hydroxyl radical (•OH). The hydroxyl radical is a potent one-electron oxidant that reacts rapidly with the thiol group of cysteine to produce a thiyl radical. mdpi.com To study the reactions of •OH specifically, solutions are often saturated with nitrous oxide (N₂O), which converts hydrated electrons into additional hydroxyl radicals. cdnsciencepub.com Pulse radiolysis allows for the direct observation of the formation and subsequent reactions of thiyl radicals, providing absolute rate constants for these processes. mdpi.comnih.gov

Table 2: Rate Constants for Thiyl Radical Generation by Hydroxyl Radical

| Reactant | Product | Rate Constant (k) | Reference |

|---|

Photo-induced Electron Transfer

Influence of Microenvironment on this compound Formation

The generation and reactivity of cysteine thiyl radicals are not uniform across all conditions but are profoundly influenced by the local chemical environment. rsc.orgportlandpress.comku.edu Factors such as pH and the intricate, folded structure of proteins create unique microenvironments that can either promote or inhibit radical formation. rsc.orgku.edu

The acidity of the local environment, measured by pH, plays a critical role in the chemistry of cysteine. The thiol group (-SH) of cysteine is weakly acidic and can deprotonate to form a negatively charged thiolate anion (-S⁻). portlandpress.comacs.org The pKa is the pH value at which the thiol and thiolate forms are present in equal concentrations. For the free amino acid cysteine, the thiol pKa is around 8.3. acs.orgmdpi.com

The deprotonated thiolate form is a much more potent nucleophile and is more readily oxidized via one-electron transfer than the protonated thiol form. portlandpress.comresearchgate.net Consequently, most one-electron oxidants that generate thiyl radicals react preferentially with the thiolate. portlandpress.com This means that at a given pH, the rate of thiyl radical formation is directly related to the concentration of the thiolate anion, which is in turn dictated by the thiol's pKa. portlandpress.comresearchgate.net A lower pKa results in a higher proportion of the reactive thiolate at physiological pH, thus increasing the susceptibility of that cysteine residue to oxidation and thiyl radical formation. portlandpress.comnih.gov

Within a protein, not all cysteine residues are equally reactive. rsc.org The specific three-dimensional structure of a protein creates distinct microenvironments around each cysteine residue, which dramatically alters its chemical properties, including its pKa and redox potential. rsc.orgportlandpress.comku.edu The pKa of a cysteine thiol in a protein can vary widely, with reported values ranging from as low as 2.5 to as high as 12. rsc.org

This variation is due to factors such as:

Local Polarity: A nonpolar or hydrophobic microenvironment can destabilize the charged thiolate, raising the pKa and making oxidation less favorable. Conversely, a polar environment can stabilize the thiolate. rsc.org

Neighboring Residues: The presence of nearby charged or polar amino acid residues can stabilize or destabilize the thiolate through electrostatic interactions, thereby lowering or raising the pKa. rsc.orgacs.org For example, a nearby positive charge (e.g., from arginine) can lower the thiol pKa. acs.org

Solvent Accessibility: Cysteine residues buried within the protein's core are less accessible to oxidants in the aqueous solvent compared to those on the surface. rsc.org

This specificity conferred by the protein microenvironment is crucial for biological function. It ensures that only certain cysteine residues, often those in active sites or regulatory domains, are susceptible to redox modifications like thiyl radical formation, while others remain structurally important in their reduced or disulfide-bonded states. rsc.orgportlandpress.comku.edu

Hydrophobic vs. Aqueous Phases

The local environment, specifically whether it is hydrophobic (lipid-like) or aqueous (water-based), profoundly influences the generation, reactivity, and subsequent fate of cysteine thiyl radicals. nih.govresearchgate.netacs.org The physicochemical properties of the cysteine residue itself are tuned by its surroundings; for instance, a hydrophobic environment tends to raise the pKa of the thiol group by destabilizing the negatively charged thiolate anion, whereas an electropositive local environment in an aqueous phase can lower the pKa. nih.govfrontiersin.org These environmental factors dictate the dominant reaction pathways and the primary molecular targets of the highly reactive thiyl radical. nih.govpnas.org

In hydrophobic phases, such as within the lipid bilayers of cell membranes or in the hydrophobic cores of proteins, the generation and behavior of cysteine thiyl radicals exhibit distinct characteristics. nih.govnih.govacs.org Theoretical studies suggest that in a highly hydrophobic environment, the formation of a thiyl radical is the primary channel for cysteine oxidation by hydroxyl radicals. researchgate.net Once formed, these radicals in lipid phases preferentially react with polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net The thiyl radical can act as a chain-transfer catalyst, accelerating lipid peroxidation by transiently forming and then efficiently attacking polyunsaturated lipids. nih.gov This process is particularly detrimental as there appears to be no efficient system for scavenging thiyl radicals within hydrophobic environments. researchgate.net Antioxidants like ascorbate (B8700270) and glutathione are less effective, and even lipid-soluble antioxidants like ubiquinol (B23937) are outcompeted by the rapid reaction of thiyl radicals with lipids. nih.govresearchgate.netresearchgate.net This inherent danger and the difficulty in neutralizing the radical may explain the evolutionary pressure leading to the selective avoidance of cysteine residues in aerobic membrane proteins, especially in the inner mitochondrial membrane. nih.gov

In contrast, the reactivity of cysteine thiyl radicals in aqueous phases, such as the cytosol or on solvent-exposed protein surfaces, follows different pathways. nih.govresearchgate.net In aqueous solutions, protein side chains are the predominant substrates for thiyl radicals. nih.govresearchgate.net The thiyl radical can abstract hydrogen atoms from various amino acid residues, propagating damage within the protein structure remote from the initial oxidation site. acs.orgnih.gov For example, the reaction of hydroxyl radicals with cysteine in aqueous solution can lead to the formation of a sulfinyl radical as the dominant pathway, a different outcome than in hydrophobic settings. researchgate.net While aqueous antioxidants like glutathione and ascorbate can react with and reduce thiyl radicals, their effectiveness can be limited by the high reaction rates of the thiyl radical with other cellular components. nih.govresearchgate.net However, the formation of a glutathione thiyl radical may be favored over a protein thiyl radical in the aqueous space, which is a less damaging outcome for the cell from a biosynthetic cost perspective. nih.gov

The table below summarizes the key differences in this compound generation and reactivity based on the phase.

| Characteristic | Hydrophobic Phase (e.g., Lipid Bilayer) | Aqueous Phase (e.g., Cytosol) |

|---|---|---|

| Primary Oxidation Pathway | Thiyl radical formation is a major channel for cysteine oxidation. researchgate.net | Sulfinyl radical formation can be a dominant channel. researchgate.net |

| Preferred Reaction Substrates | Polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net | Protein side chains. nih.govresearchgate.net |

| Key Consequence | Acceleration of lipid peroxidation via chain-transfer catalysis. nih.gov | Propagation of damage to other amino acids within proteins. acs.orgnih.gov |

| Antioxidant Efficacy | Generally inefficient; scavengers cannot effectively intercept the radical. nih.govresearchgate.net | Moderate; can be scavenged by glutathione and ascorbate, but high reactivity with other substrates is competitive. nih.govresearchgate.net |

| Environmental Effect on Cys | Tends to raise the thiol pKa, destabilizing the thiolate. nih.govfrontiersin.org | Can lower the thiol pKa through stabilizing interactions. nih.govfrontiersin.org |

Research findings have quantified the kinetics of some of these reactions, highlighting the thiyl radical's high reactivity. For instance, the reaction of peroxyl radicals with cysteine in a nonpolar solution has a given rate constant, and the subsequent reaction of the cysteine radical with linoleic acid is also rapid, underpinning its role in lipid peroxidation. researchgate.net In aqueous solutions, thiyl radicals react efficiently with glutathione and ascorbate. researchgate.net The table below presents some relevant reaction data.

| Reactants | Phase/Environment | Finding | Source |

|---|---|---|---|

| This compound + Polyunsaturated Lipids | Nonpolar | Thiyl radicals attack polyunsaturated lipids very efficiently. nih.gov | nih.gov |

| Peroxyl Radicals + Cysteine | Nonpolar | Reaction proceeds with a rate constant (k₂) that contributes to chain-transfer catalysis. researchgate.net | researchgate.net |

| This compound + Glutathione | Aqueous | Predicted to be an efficient reduction reaction. researchgate.net | researchgate.net |

| This compound + Ascorbate | Aqueous | Predicted to be an efficient reduction reaction. researchgate.net | researchgate.net |

| Hydroxyl Radical + Cysteine Disulfide | Nonpolar (Gas Phase) | Substitution at the disulfide bond is a predominant channel, forming sulfenic acid and a thiyl radical. pnas.org | pnas.org |

Reactivity and Reaction Pathways of Cysteine Thiyl Radicals

Hydrogen Atom Transfer (HAT) Reactions

Cysteine thiyl radicals are potent agents of hydrogen atom transfer (HAT), a fundamental process where a hydrogen atom is abstracted from another molecule. nih.govnih.govnih.govportlandpress.comsci-hub.seresearchgate.netresearchgate.net This reactivity is central to their biological effects, leading to the formation of carbon-centered radicals and initiating a cascade of further chemical modifications. acs.org

Intramolecular HAT to Amino Acid C-H Bonds

One of the critical reaction pathways for cysteine thiyl radicals involves the abstraction of a hydrogen atom from a C-H bond within the same peptide or protein. nih.govnih.govnih.govsci-hub.seresearchgate.net This intramolecular process is highly dependent on the local environment, including the specific amino acid residues present and the protein's secondary structure. The result of this intramolecular HAT is the formation of a carbon-centered radical on an amino acid residue, which can lead to irreversible protein damage, such as epimerization, fragmentation, or cross-linking. portlandpress.comacs.org

Experimental evidence, primarily from studies using covalent hydrogen-deuterium exchange, has demonstrated that cysteine thiyl radicals can abstract hydrogen atoms from the α-carbon of several amino acid residues. portlandpress.comnih.gov These include glycine (B1666218), alanine (B10760859), serine, valine, and leucine. portlandpress.com The order of reactivity is not solely determined by the bond dissociation energies of the C-H bonds but is also influenced by other factors. nih.gov For instance, in model peptides, the rate of hydrogen abstraction from glycine is greater than from alanine. nih.gov

Kinetic NMR methods have been employed to determine the rate constants for hydrogen transfer from various amino acid side chains. These studies show a range of reactivities, with serine exhibiting a higher rate constant than valine. acs.org The table below summarizes some of the determined rate constants.

| Amino Acid | Rate Constant (k_sc) M⁻¹ s⁻¹ at 37 °C |

| Serine | 1.6 × 10⁵ |

| Valine | ≤ 1 × 10³ |

| Data sourced from kinetic NMR studies. acs.org |

This specificity highlights that while the cysteine thiyl radical is highly reactive, its reactions within a protein are not random but are directed by the chemical nature of the surrounding amino acid side chains.

The secondary structure of a protein plays a crucial role in dictating the feasibility and rate of intramolecular HAT reactions. Theoretical calculations predict that HAT reactions from the αC-H bonds of most amino acids are more likely to occur when the residues are located in flexible regions or β-sheet structures. researchgate.netnih.gov In contrast, the rigid, helical structure of α-helices generally prevents the close approach required for efficient hydrogen abstraction by the this compound. researchgate.netnih.gov

This conformational dependence is a key factor in determining which cysteine residues within a protein are most susceptible to oxidation and subsequent radical-mediated damage. The flexibility of a peptide chain allows the thiyl radical to come into close proximity with C-H bonds of neighboring residues, facilitating the HAT reaction. portlandpress.com

Beyond abstraction from neighboring residues, cysteine thiyl radicals can undergo intramolecular hydrogen shifts within the cysteine residue itself. These are termed 1,2- and 1,3-hydrogen transfer reactions. nih.gov A 1,2-hydrogen transfer involves the shift of a hydrogen atom from the β-carbon (Cβ) to the sulfur atom, forming an α-mercaptoalkyl radical. nih.govmdpi.com A 1,3-hydrogen transfer involves the shift of a hydrogen from the α-carbon (Cα) to the sulfur, generating a carbon-centered radical at the α-position. nih.govnih.gov

These intramolecular rearrangements are important as they can lead to further degradation products. For example, the carbon-centered radical formed via a 1,3-H-shift can undergo β-elimination of a hydrosulfidyl radical (HS•) to form dehydroalanine (B155165) (Dha), an electrophilic species that can react with other nucleophiles. nih.govnih.gov Pulse radiolysis experiments have provided rate constants for these processes in cysteine and related molecules. nih.gov

| Reaction | Forward Rate Constant (k_f) s⁻¹ | Reverse Rate Constant (k_r) s⁻¹ |

| 1,3-HAT in Penicillamine (B1679230) Thiyl Radical: (⁺H₃N/CO₂H)Cα–C(CH₃)₂–S• ⇌ (⁺H₃N/CO₂H)•Cα–C(CH₃)₂–SH | 8 × 10⁴ | 1.4 × 10⁶ |

| Data for Penicillamine, a cysteine analogue, from pulse radiolysis studies. nih.gov |

Conformational Dependence (e.g., α-helices vs. β-sheets)

Intermolecular HAT to Biomolecules

Cysteine thiyl radicals also readily participate in intermolecular HAT reactions, abstracting hydrogen atoms from a wide range of biological molecules. nih.govnih.govportlandpress.comsci-hub.seresearchgate.net This reactivity is a key component of oxidative stress, where these radicals can propagate damage from the initial site of formation to other cellular components.

The intermolecular reaction of thiyl radicals with amino acids in peptides and proteins is a significant pathway for oxidative damage. nih.govnih.govportlandpress.comsci-hub.se The rate constants for these intermolecular reactions are on the order of 10³-10⁵ M⁻¹s⁻¹. nih.gov These reactions are not solely governed by thermodynamics, as evidenced by the similar rate constants for hydrogen abstraction from amino acids compared to alcohols and ethers, despite the lower bond dissociation energies of the αC-H bonds in amino acids. nih.gov

In model peptide systems, pulse radiolysis and laser flash photolysis have been used to measure the absolute rate constants for these reversible hydrogen transfer reactions. For example, in peptides containing cysteine and glycine, the this compound abstracts a hydrogen atom from glycine to generate a carbon-centered radical. nih.gov

| Peptide System | Forward Rate Constant (k_f) s⁻¹ | Reverse Rate Constant (k_r) s⁻¹ |

| N-Ac-CysGly₆ | (1.0-1.1)×10⁵ | (8.0-8.9)×10⁵ |

| N-Ac-CysGly₂AspGly₃ | (1.0-1.1)×10⁵ | (8.0-8.9)×10⁵ |

| Data from pulse radiolysis and laser flash photolysis of model peptides. nih.gov |

Interestingly, the reverse reaction, where the carbon-centered radical abstracts a hydrogen from the newly formed cysteine thiol, is faster than the forward reaction. nih.gov This suggests that the model peptides adopt some secondary structure that disfavors the extended conformations which would thermodynamically favor the carbon-centered radical. nih.gov Despite the forward reaction being slower, these intramolecular hydrogen abstraction processes can still lead to significant oxidation of other amino acids in the presence of oxygen. nih.gov

With Lipids (e.g., Polyunsaturated Fatty Acids)

The high reactivity of thiyl radicals with PUFAs is a key factor in their detrimental effects within biological membranes. nih.govresearchgate.net While PUFAs are the preferred substrate, thiyl radicals also react with other lipid components, albeit at slower rates. wikipedia.org

Table 1: Rate Constants for the Reaction of Thiyl Radicals with Various Lipid Components

| Reactant | Rate Constant (k) | Reference |

|---|---|---|

| Polyunsaturated Fatty Acids (PUFAs) | High, acts as chain-transfer catalyst | nih.gov |

| Monounsaturated Fatty Acids (MUFAs) | 1.6 x 10⁵ M⁻¹s⁻¹ | wikipedia.org |

| Ubiquinone | 2.5 x 10³ M⁻¹s⁻¹ | wikipedia.org |

With Carbohydrates

Cysteine thiyl radicals are capable of abstracting hydrogen atoms from carbohydrates, a reaction that has been a subject of considerable interest due to its potential biological relevance. researchgate.net The rate constants for these hydrogen transfer reactions are on the order of 10⁴ M⁻¹s⁻¹. researchgate.netmdpi.com

Research has shown that the site of hydrogen abstraction is not random. Thiyl radicals display a preference for attacking the C1-H bond of carbohydrates. researchgate.net For instance, in the reaction with 2-deoxy-D-ribose, approximately 72% of the attack occurs at the C1-H bond, and this selectivity increases to about 90% with 2-deoxy-D-glucose. researchgate.net

Table 2: Rate Constants for the Reaction of Cysteine Thiyl Radicals with Selected Carbohydrates

| Carbohydrate | Average Rate Constant (k) | Reference |

|---|---|---|

| 2-deoxy-D-ribose (dRib) | (2.7 ± 1.0) × 10⁴ M⁻¹s⁻¹ | researchgate.net |

| 2-deoxy-D-glucose (dGls) | (1.6 ± 0.2) × 10⁴ M⁻¹s⁻¹ | researchgate.net |

| α-D-glucose (Gls) | Order of 10⁴ M⁻¹s⁻¹ | researchgate.net |

| Inositol (Ino) | Order of 10⁴ M⁻¹s⁻¹ | researchgate.net |

With DNA Components (e.g., Thymine)

The potential for thiyl radicals to damage DNA components has been investigated, with a focus on their reactivity towards thymine (B56734). nih.govacs.org Cysteamine (B1669678) thiyl radicals have been shown to abstract a hydrogen atom from the methyl group at the C5 position of thymine. nih.govacs.org This reaction is significant as it represents a direct pathway for thiyl radical-mediated DNA damage.

The rate constant for the hydrogen abstraction from the C5-CH₃ group of thymine by cysteamine thiyl radicals has been measured to be (1.2 ± 0.8) x 10⁴ M⁻¹s⁻¹. nih.govacs.org A similar rate constant of (0.9 ± 0.6) x 10⁴ M⁻¹s⁻¹ was determined for the reaction with thymidine-5'-monophosphate. nih.govacs.org These rate constants are comparable to those observed for hydrogen abstraction from carbohydrate moieties, suggesting that at low oxygen concentrations, this pathway can compete with other oxygen-dependent reactions of thiyl radicals. nih.gov

Addition Reactions

With Molecular Oxygen (O₂) to Form Thiylperoxyl Radicals (RSOO•)

The reaction of cysteine thiyl radicals with molecular oxygen is a rapid and reversible addition reaction that forms thiylperoxyl radicals (RSOO•). nih.gov The forward reaction for the addition of oxygen to the thiyl radical of β-mercaptoethanol has a rate constant of 2.2×10⁹ M⁻¹s⁻¹. nih.gov However, the reverse reaction is also very efficient, with a rate constant of 6.2×10⁵ s⁻¹, which may limit the extent of product formation through this pathway under certain conditions. nih.gov

The formation of the cysteine thiol peroxyl radical (CysSOO•) has been directly observed at low temperatures using Electron Spin Resonance (ESR) spectroscopy. nih.gov This intermediate is characterized by a violet color with a maximum absorbance at 540 nm. nih.gov Upon exposure to visible light, the CysSOO• radical can photoisomerize to the sulfonyl radical (RSO₂•). tandfonline.com

With Nitric Oxide (NO) to Form S-Nitrosothiols

A biologically significant pathway for the formation of S-nitrosothiols involves the reaction of thiyl radicals with nitric oxide (NO). nih.govnih.gov This reaction proceeds at rates that are near the diffusion-controlled limit. nih.gov The rate constants for the reaction of nitric oxide with thiyl radicals derived from glutathione (B108866), cysteine, and penicillamine are all in the range of (2-3) x 10⁹ M⁻¹s⁻¹. nih.govresearchgate.net

This high reactivity suggests that the formation of S-nitrosothiols from the combination of thiyl radicals and nitric oxide is a much more probable event in biological systems than previously thought. nih.gov The formation of S-nitrosothiols through this radical-radical combination is a key mechanism in nitric oxide signaling. nih.gov

Table 3: Rate Constants for the Reaction of Thiyl Radicals with Nitric Oxide

| Thiol Precursor | Rate Constant (k) | Reference |

|---|---|---|

| Glutathione | (2-3) x 10⁹ M⁻¹s⁻¹ | nih.govresearchgate.net |

| Cysteine | (2-3) x 10⁹ M⁻¹s⁻¹ | nih.govresearchgate.net |

| Penicillamine | (2-3) x 10⁹ M⁻¹s⁻¹ | nih.govresearchgate.net |

Intramolecular Addition to Aromatic Rings (e.g., Phenylalanine)

Cysteine thiyl radicals within a peptide chain can undergo an intramolecular addition reaction to the aromatic ring of a phenylalanine residue. nih.govresearchgate.net This reaction leads to the formation of alkylthio-substituted cyclohexadienyl radicals. nih.govworldscientific.com This intramolecular cyclization can occur even when the cysteine and phenylalanine residues are separated by another amino acid, such as glycine. nih.gov

This reaction pathway is significant as it can result in the formation of stable thioether cross-links within peptides and proteins, potentially altering their structure and function. nih.govworldscientific.com Computational studies using Density Functional Theory (DFT) have shown that the adduct of the thiyl radical with phenylalanine is more stable than that with tyrosine. acs.org The stability of these cyclic structures is influenced by the substituents on the C-terminus of the peptide. acs.orgnih.gov

Radical-Radical Combination Reactions

Thiyl radicals readily participate in radical-radical combination reactions, leading to the formation of new covalent bonds. These reactions are often very fast and can result in either dimerization with another thiyl radical or cross-linking with other radical species.

Dimerization to Disulfides

One of the most common fates of cysteine thiyl radicals is dimerization to form a disulfide bond. taylorandfrancis.com This reaction involves the combination of two thiyl radicals (CysS•) to yield cystine (Cys-S-S-Cys). taylorandfrancis.com This process is a key step in the formation of disulfide bridges within and between proteins, which are crucial for stabilizing protein structure. The formation of these disulfide bonds can also occur through the reaction of a thiyl radical with a thiol to form a disulfide radical anion, which then reacts with oxygen to produce the disulfide and a superoxide (B77818) radical. nih.gov The dimerization of thiyl radicals is favored when their concentration is relatively high. nsf.gov

With Other Amino Acid Radicals (e.g., Tyrosyl Radicals)

Cysteine thiyl radicals can also combine with other amino acid radicals, such as tyrosyl radicals (TyrO•). mdpi.com This cross-linking reaction can form a covalent bond between a cysteine and a tyrosine residue. mdpi.com Such cross-links have been observed in proteins under conditions of oxidative stress. mdpi.com The formation of these Cys-Tyr cross-links can occur through the direct combination of the two radical species. mdpi.com Alternatively, an intramolecular electron transfer can occur where a tyrosyl radical oxidizes a nearby cysteine residue, generating a thiyl radical which can then lead to various products. nih.govresearchgate.netnih.gov

With Other Thiolates to Form Disulfide Radical Anions

A this compound can react with a thiolate anion (RS⁻) to form a disulfide radical anion ([RSSR]•⁻). nih.govsci-hub.se This reaction is highly efficient and plays a significant role in the redox chemistry of thiols. nih.govresearchgate.net The disulfide radical anion is an intermediate that can subsequently react with molecular oxygen in a diffusion-controlled reaction to yield a disulfide and a superoxide radical. nih.gov This pathway is considered a more likely route for disulfide formation under physiological conditions than the direct dimerization of two thiyl radicals. nih.gov

Electron Transfer Reactions

Cysteine thiyl radicals can participate in electron transfer reactions, acting as either an oxidant or a reductant. mdpi.comportlandpress.com They can be formed via electron transfer from the thiolate form of cysteine to a suitable one-electron acceptor. portlandpress.comnih.gov Conversely, thiyl radicals can accept an electron from a donor molecule. For instance, they can be repaired by electron transfer from antioxidants like ascorbate (B8700270). rsc.org Intramolecular electron transfer between a tyrosyl radical and a cysteine residue has been shown to be a rapid process that generates a thiyl radical while repairing the initial tyrosyl radical. nih.govnih.gov

Reversibility of Thiyl Radical Reactions

Many reactions involving cysteine thiyl radicals are reversible. mdpi.comportlandpress.comku.edu A key example is the intramolecular hydrogen atom transfer (HAT) reaction. portlandpress.comnih.gov In this process, a this compound can abstract a hydrogen atom from a C-H bond of a neighboring amino acid residue, forming a carbon-centered radical and regenerating the thiol group. portlandpress.comnih.gov This reaction is reversible, and the position of the equilibrium depends on the specific amino acid and the local protein environment. portlandpress.comnih.gov This reversibility has been demonstrated through hydrogen-deuterium exchange experiments. portlandpress.comnih.gov The addition of molecular oxygen to a thiyl radical to form a thiyl peroxyl radical (RSOO•) is also a reversible process, with a notable rate of oxygen elimination. portlandpress.com

Catalytic Roles in Chemical Reactions

Cysteine thiyl radicals can act as catalysts in various chemical transformations. mdpi.comnih.gov By engaging in reversible hydrogen atom transfer reactions, cysteine residues can facilitate reactions at other sites within a peptide or protein. portlandpress.comnih.gov For example, a thiol can act as a catalyst for the reaction of a carbon-centered radical with an amino acid. nih.gov This "polarity-reversal catalysis" has been documented in synthetic organic reactions. nih.gov In the context of proteins, this catalytic role can lead to modifications such as epimerization and fragmentation. portlandpress.comnih.gov Thiyl radicals have also been shown to catalyze the cis/trans-isomerization of unsaturated fatty acids and the E/Z isomerization of C=C double bonds in molecules like maleate. mdpi.comchemrxiv.org Furthermore, they are implicated as intermediates in the catalytic mechanisms of several enzymes, including ribonucleotide reductase. nih.govportlandpress.com

Interactive Data Table: Reactivity of Cysteine Thiyl Radicals

| Reactant | Product(s) | Reaction Type | Significance |

| This compound | Disulfide (Cystine) | Radical-Radical Combination (Dimerization) | Protein folding and stability |

| Tyrosyl Radical | Cysteine-Tyrosine Cross-link | Radical-Radical Combination | Oxidative damage, protein aggregation |

| Thiolate Anion | Disulfide Radical Anion | Radical-Molecule Reaction | Intermediate in disulfide bond formation |

| Electron Donor (e.g., Ascorbate) | Cysteine Thiolate | Electron Transfer | Antioxidant repair |

| C-H bond of another amino acid | Carbon-centered radical, Cysteine Thiol | Hydrogen Atom Transfer (HAT) | Catalysis of protein modification |

| Molecular Oxygen | Thiyl Peroxyl Radical | Radical Addition | Reversible step in oxidation pathways |

Polarity-Reversal Catalysis

Polarity-reversal catalysis describes a process where thiols, such as cysteine, facilitate hydrogen atom transfer (HAT) reactions. nih.govmdpi.com In this mechanism, the thiol acts as a catalyst to enable a reaction between a primary radical and another organic substrate that might otherwise not occur or would proceed slowly. nih.gov The concept was initially described for synthetic organic reactions involving alcohols and ethers and has been extended to understand the reactivity of cysteine residues in biological systems like peptides and proteins. nih.govportlandpress.com

The catalytic cycle can be simplified into a two-step sequence. First, a primary organic radical (R₁•) abstracts a hydrogen atom from the cysteine thiol group (Cys-SH), which is a relatively weak bond, to form a this compound (Cys-S•). nih.govportlandpress.com In the second step, the newly formed and highly reactive thiyl radical abstracts a hydrogen atom from a second organic substrate (R₂-H) to form a new radical (R₂•) and restore the original cysteine thiol. nih.gov

Reaction Sequence:

R₁• + Cys-SH → R₁-H + Cys-S•

Cys-S• + R₂-H → Cys-SH + R₂•

The net reaction is the transfer of a hydrogen atom, catalyzed by the thiol. nih.gov This catalytic role can have significant consequences within proteins, potentially promoting damage that leads to protein fragmentation or aggregation. nih.govnih.gov While hydrogen transfer from thiols was historically seen as a "repair" reaction, particularly for radicals on DNA, the reverse reaction—hydrogen abstraction by thiyl radicals—is now recognized as a critical pathway for radical damage propagation. nih.govportlandpress.com The efficiency of hydrogen abstraction by thiyl radicals is dependent on the bond dissociation energies of the C-H bonds in the substrate molecules. nih.gov For instance, the αC-H bonds of amino acid residues within peptides can have lower bond dissociation energies than the S-H bond of cysteine, making them susceptible to attack by thiyl radicals. nih.gov

This reversible HAT process is also fundamentally important for the function of certain glycyl radical enzymes (GREs), such as pyruvate (B1213749) formate-lyase (PFL) and ribonucleotide reductase (RNR). mdpi.com In these enzymes, an active site this compound is generated through HAT from a glycyl radical, and the equilibrium is controlled by the protein's conformation. mdpi.com

Chain-Transfer Catalysis in Lipid Peroxidation

The standard lipid peroxidation chain reaction involves a lipid peroxyl radical (LOO•) abstracting a hydrogen atom from a polyunsaturated lipid (L'H). This is a relatively slow, rate-limiting step (rate constant k₁) which produces a lipid radical (L'•). The lipid radical then reacts very quickly with molecular oxygen to form a new lipid peroxyl radical (L'OO•), propagating the chain. nih.govresearchgate.net

Chain-transfer catalysis by a this compound provides a detour around this slow step. nih.govresearchgate.net The process involves two key steps:

A lipid peroxyl radical (LOO•) reacts with a cysteine thiol group (RSH) to form a thiyl radical (RS•). This reaction (rate constant k₂) is substantially faster than the direct attack of the peroxyl radical on another lipid. nih.govresearchgate.net

The highly reactive thiyl radical (RS•) then rapidly attacks a native polyunsaturated lipid (L'H), abstracting a hydrogen atom to form a lipid radical (L'•) and regenerating the thiol (rate constant k₃). nih.govresearchgate.net

The table below details the comparative rate constants for the reactions involved in lipid peroxidation, both with and without the influence of thiyl radical chain-transfer catalysis.

| Reaction | Description | Reactants | Rate Constant (k) (M⁻¹s⁻¹) | Source |

| Uncatalyzed Propagation (Rate-Limiting) | Lipid Peroxyl Radical abstracts H from a lipid | R-CHOO• + Linoleic Acid | ~62 | researchgate.net |

| Chain-Transfer Step 1 | Lipid Peroxyl Radical abstracts H from a thiol | R-CHOO• + Cysteine (in nonpolar solution) | 4.2 x 10³ | nih.govwikipedia.org |

| Chain-Transfer Step 2 | Thiyl Radical abstracts H from a lipid | Cysteine Radical + Linoleic Acid | 1.0 x 10⁷ | researchgate.net |

| Other Thiyl Radical Reactions | Thiyl Radical reacts with other molecules | Cysteamine Radical + Serine | 1.4 x 10⁵ | researchgate.netwikipedia.org |

| Mercaptoethanol Radical + Methyl Oleate | 1.6 x 10⁵ | researchgate.netwikipedia.org | ||

| Cysteine Radical + Ubiquinol-0 | 2.5 x 10³ | researchgate.net |

Biological and Physiological Impact of Cysteine Thiyl Radicals Mechanistic Focus

Role in Enzymatic Catalysis.nih.govebi.ac.ukresearchgate.netmdpi.comportlandpress.compnas.orgnih.gov

Cysteine thiyl radicals are indispensable cofactors in a range of enzymatic reactions, facilitating bond cleavages and formations with remarkable precision. nih.gov Their generation and reactivity must be tightly controlled within the enzyme's active site to ensure catalytic fidelity and prevent off-pathway reactions that could damage the enzyme itself. nih.govescholarship.org

Initiation of Radical Chain Reactions in Enzymes.mdpi.com

In many enzymatic processes, the cysteine thiyl radical is not the primary radical species but is generated through a radical transfer event. nih.gov This often involves a more stable, protein-based radical, such as a glycyl radical, which acts as a stable oxidant to initiate a radical cascade. nih.gov The glycyl radical transiently generates the this compound within the active site through hydrogen atom transfer (HAT). mdpi.comresearchgate.net This transfer positions the highly reactive thiyl radical to directly interact with the substrate and initiate the catalytic chain reaction. nih.gov The reversible nature of this HAT between the glycyl and cysteine residues is crucial for controlling the location and lifetime of the thiyl radical. mdpi.com

Specific Examples (e.g., Ribonucleotide Reductase, Pyruvate (B1213749) Formate Lyase).nih.govresearchgate.netmdpi.compnas.org

Ribonucleotide Reductase (RNR): All classes of ribonucleotide reductase, enzymes essential for DNA synthesis and repair, are believed to share a common mechanism involving a transient this compound. researchgate.netnih.gov This radical initiates catalysis by abstracting a hydrogen atom from the substrate nucleotide. nih.gov In Class I RNR from E. coli, a tyrosyl radical in the R2 subunit initiates a long-range radical transfer to a cysteine residue (Cys439) in the R1 subunit, generating the catalytically active thiyl radical. researchgate.netpnas.orgnih.gov This thiyl radical is a kinetically competent precursor to a substrate radical. nih.gov In Class II RNRs, which utilize adenosylcobalamin, a protein-based thiyl radical is also a proposed intermediate. nih.gov

Pyruvate Formate Lyase (PFL): PFL, a key enzyme in anaerobic glucose metabolism, utilizes a glycyl radical to generate a this compound. escholarship.orgacs.org The enzyme contains two critical cysteine residues (C418 and C419 in E. coli). nih.govescholarship.org A proposed mechanism involves a radical transfer pathway from the glycyl radical (G734) to C419 and then to C418. nih.govacs.org The resulting C418 thiyl radical then attacks the pyruvate substrate. nih.govacs.org The distinct roles of the two cysteines are crucial for the catalytic cycle, which involves the formation of an acetylated enzyme intermediate. nih.govescholarship.org

| Enzyme | Radical Initiator | Active Site Cysteine(s) | Function of Thiyl Radical |

| Ribonucleotide Reductase (Class I) | Tyrosyl radical | Cys439 (in E. coli) | H-atom abstraction from the ribonucleotide substrate. nih.gov |

| Pyruvate Formate Lyase | Glycyl radical | Cys418, Cys419 (in E. coli) | Attacks pyruvate, initiating C-C bond cleavage. nih.govescholarship.orgacs.org |

Fidelity and Control in Enzymatic Processes.portlandpress.comnih.gov

The high reactivity of the this compound necessitates stringent control mechanisms within the enzyme active site to ensure catalytic fidelity. nih.govescholarship.org The protein environment plays a crucial role in modulating the radical's reactivity and preventing unwanted side reactions. escholarship.org This control is achieved through precise positioning of the radical, the substrate, and other active site residues, as well as by managing the thermodynamics and kinetics of the radical transfer steps. nih.gov The fleeting nature of the thiyl radical, which is generated only when the substrate is present, is a key aspect of this control. nih.gov The enzyme scaffold effectively shields the reactive radical from non-specific interactions that could lead to protein degradation. nih.govescholarship.org

Involvement in Oxidative Stress Mechanisms.portlandpress.comnih.govnih.govresearchgate.netmdpi.compnas.orgmdpi.com

While essential for catalysis in specific enzymes, the uncontrolled generation of cysteine thiyl radicals outside of these protective active sites is a hallmark of oxidative stress. escholarship.orgnih.gov These radicals can be formed through reactions with various other radical species. nih.gov Their high reactivity makes them potent mediators of cellular damage. nih.gov

Mediating Protein Damage and Degradation.nih.govnih.govmdpi.comacs.org

Uncontrolled protein thiyl radicals are highly reactive towards surrounding amino acids within peptides and proteins. acs.org This reactivity can lead to a cascade of damaging events, including protein fragmentation, intramolecular cross-linking, and aggregation. acs.org The thiyl radical can act as a catalyst for the oxidation of other amino acids, propagating damage remote from the initial site of radical formation. acs.orgportlandpress.com This occurs through a process of "polarity reversal catalysis," where the thiyl radical abstracts a hydrogen atom from another amino acid, generating a new carbon-centered radical and perpetuating a damaging chain reaction. nih.gov

Formation of Carbon-Centered Radicals on Proteins.nih.govacs.orgportlandpress.com

A key mechanism by which cysteine thiyl radicals propagate protein damage is through hydrogen atom transfer (HAT) reactions with C-H bonds of other amino acid residues. nih.govportlandpress.com This process leads to the formation of carbon-centered radicals on the protein backbone or side chains. nih.gov The intramolecular reaction of a peptide or protein thiyl radical with the C-H bonds of neighboring amino acids is a reversible process that creates intermediary carbon-centered radicals. portlandpress.com These carbon-centered radicals are themselves reactive and can undergo further reactions, such as the addition of molecular oxygen to form peroxyl radicals, ultimately leading to irreversible protein modifications and degradation. mdpi.comacs.org Theoretical calculations and experimental evidence have shown that thiyl radicals can abstract hydrogen atoms from the α-carbon of amino acids, particularly in flexible or β-sheet structures. nih.gov

Rate Constants for Hydrogen Transfer from Amino Acid Side Chains to Thiyl Radicals

| Amino Acid | Rate Constant (k_sc) (M⁻¹s⁻¹) |

| Valine | ≤ 1 x 10³ |

| Serine | 1.6 x 10⁵ |

| Data obtained at 37°C using a kinetic NMR method. acs.org |

Protein Aggregation

Promotion of Lipid Peroxidation

Cysteine thiyl radicals play a significant pro-oxidant role in lipid environments, particularly in biological membranes, by promoting lipid peroxidation.

A distinct chemical signature of thiyl radical activity in lipid environments is the cis/trans-isomerization of the double bonds in unsaturated fatty acids. mdpi.comnih.gov This non-enzymatic transformation is catalyzed by thiyl radicals that partition into the lipid bilayer. mdpi.comnih.gov The mechanism involves the reversible addition of the thiyl radical to one of the carbons of a cis-double bond in an unsaturated fatty acid. nih.govresearchgate.net This addition breaks the π-bond, allowing for free rotation around the remaining σ-bond. When the thiyl radical is subsequently eliminated, the double bond can reform in either the original cis or the more thermodynamically stable trans configuration. nih.gov This process effectively converts native cis-fatty acids into their trans-isomers, altering the structure and fluidity of biological membranes. nih.govresearchgate.net

Table 2: Research Findings on this compound-Induced Modifications

| Modification | Biological System/Model | Key Mechanistic Step | Consequence | Reference(s) |

|---|---|---|---|---|

| Amino Acid Epimerization | Insulin, Model Peptides | Intramolecular hydrogen atom transfer | Conversion of L- to D-amino acids | mdpi.com |

| Protein Fragmentation | General Proteins | Formation of peroxyl and alkoxyl radicals | Cleavage of the peptide backbone | mdpi.comnih.gov |

| Tyr-Cys Cross-linking | Insulin, Galactose Oxidase | Reaction of CysS• with TyrO• | Formation of covalent protein cross-links | mdpi.comnih.govmdpi.comnih.gov |

| Protein Aggregation | General Proteins | Cross-linking and exposure of hydrophobic regions | Formation of insoluble protein aggregates | nih.govacs.org |

| Loss of Protein Structure | General Proteins | Cumulative effect of modifications | Disruption of tertiary and quaternary structure | mdpi.comportlandpress.com |

| cis/trans-Isomerization | Unsaturated Fatty Acids | Reversible addition of thiyl radical to double bonds | Alteration of membrane lipid structure | mdpi.comnih.govnih.gov |

Acceleration of Peroxidation Chain Reactions

| Reaction Step | Description | Rate Constant (k) |

| Canonical Propagation | Lipid peroxyl radical (LOO•) attacks a native lipid (L'). | k₁ (slow) |

| Chain-Transfer Step 1 | Lipid peroxyl radical (LOO•) attacks a thiol group (RSH) to form a thiyl radical (RS•). | k₂ (moderately fast) |

| Chain-Transfer Step 2 | Thiyl radical (RS•) attacks a native lipid (L'). | k₃ (rapid) |

| Oxygen Addition | Lipid radical (L'•) reacts with oxygen (O₂). | k₄ (fast) |

| This table is based on information from references nih.govresearchgate.net. |

Potential for DNA Damage

The reactivity of thiyl radicals extends to the potential for inducing DNA damage. Secondary radicals generated from the oxidation of thiols have been shown to cause damage to DNA components. nih.gov For instance, studies involving the γ-irradiation of solutions containing deoxyguanosine have demonstrated the damaging potential of these secondary radicals. nih.gov Research using laser flash photolysis on DNA model systems has explored the interactions of photochemically generated thiyl radicals. europa.eu These studies have identified the formation of various radical intermediates, suggesting complex reaction pathways that could lead to DNA modifications. europa.eu The mechanisms often involve electron-transfer reactions, highlighting a potential route for thiyl radical-mediated damage to the purine (B94841) and pyrimidine (B1678525) bases of DNA. europa.eu

Interaction with Cellular Antioxidants

Cysteine thiyl radicals can react with cellular antioxidants, though their high reactivity with other cellular components often limits the effectiveness of this defense. nih.govresearchgate.net At easily accessible locations, thiyl radicals are expected to react with antioxidants like ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH). portlandpress.com The reaction with ascorbate yields the ascorbyl radical, a relatively stable radical. portlandpress.com The reaction with GSH forms a disulfide radical anion, which can then react with oxygen to produce a superoxide (B77818) radical (O₂•⁻) and a mixed disulfide. portlandpress.com

However, a single, dominant antioxidant specifically for scavenging thiyl radicals does not appear to exist, particularly within lipid bilayers. nih.govresearchgate.net This is attributed to the high rate constants of thiyl radical reactions with other abundant cellular substrates, such as polyunsaturated fatty acids. nih.gov This high reactivity can preclude effective interception by antioxidants before damage occurs. nih.govresearchgate.net Even potent antioxidants like α-tocopherol (Vitamin E) are not sufficiently reactive or concentrated enough to effectively scavenge thiyl radicals. wikipedia.org

Redox Regulation and Signaling (Mechanistic Aspects)

While often associated with damage, the one-electron oxidation of cysteine to a thiyl radical can also play a role in redox signaling, although this is less common than two-electron oxidation pathways. portlandpress.comacs.org The formation of thiyl radicals is a key step in certain enzymatic catalytic cycles. portlandpress.com In redox signaling, the modification of specific cysteine residues on proteins acts as a molecular switch, transforming an oxidant signal into a biological response. acs.org The reactivity of a cysteine thiol is heavily influenced by its pKa and the local protein microenvironment, which can confer specificity to oxidation events. portlandpress.com

The formation of thiyl radicals can lead to various post-translational modifications. For example, S-nitrosylation, the binding of a nitric oxide (NO) group to a thiol, can proceed through the reaction of NO with a thiyl radical. frontiersin.org These modifications are often reversible, allowing them to function in dynamic signaling pathways. acs.org However, it is generally accepted that while two-electron oxidation products like sulfenic acids are central to many redox signaling pathways, thiyl radicals are more frequently linked to irreversible protein damage. portlandpress.comescholarship.org

Evolutionary and Structural Considerations

The dangerous and often uncontrollable reactivity of the this compound is thought to have exerted significant evolutionary pressure, shaping the composition and structure of proteins over time. nih.govresearchgate.net

Cysteine Underrepresentation in Proteins and Membranes

There is a notable underrepresentation of cysteine in the proteomes of many organisms when compared to the random mathematical probability of its occurrence based on its codons. oup.comnih.govoup.com This is particularly true for cysteine residues on the exposed surfaces of proteins and within aerobic lipid bilayers, especially the inner mitochondrial membrane. nih.govnih.gov Cysteine is, in fact, the most underrepresented amino acid on protein surfaces, a phenomenon that cannot be explained by its hydrophobicity alone. nih.gov This evolutionary avoidance is hypothesized to be a direct consequence of the detrimental reactivity of the thiyl radical, which can initiate damaging chain reactions and lead to irreparable protein damage. nih.govmdpi.com By minimizing the presence of exposed cysteine residues, organisms can reduce the risk of thiyl radical-induced damage. nih.govresearchgate.net

Inverse Correlation with Longevity

A compelling line of evidence linking cysteine to oxidative damage is the observed inverse correlation between the usage of cysteine in proteins and the longevity of animal species. nih.govmdpi.com Studies analyzing mitochondrial proteins have found that a decrease in cysteine content is the strongest correlation with increased longevity among several amino acid alterations. mdpi.com This negative association holds even after correcting for phylogenetic relationships, suggesting a strong evolutionary pressure against cysteine in long-lived species. mdpi.com The rationale behind this correlation is that a lower cysteine content, particularly in environments prone to oxidative stress like the mitochondrial membrane, reduces the potential for the formation of destructive thiyl radicals and the subsequent acceleration of lipid peroxidation, thereby contributing to a longer lifespan. nih.govmdpi.com

Role of Selenocysteine (B57510) in Modulating Reactivity

The substitution of sulfur with selenium in the amino acid structure, creating selenocysteine (Sec) from cysteine (Cys), profoundly alters the chemical and redox properties of the resulting residue. This substitution has significant mechanistic implications for the reactivity of the one-electron oxidized product, modulating the behavior of the radical and influencing its biological impact. The rationale for the costly and complex biological machinery dedicated to incorporating selenocysteine into proteins can be largely understood by examining the distinct reactivity of the selanyl (B1231334) radical (RSe•) compared to the this compound (RS•). ethz.chnih.govresearchgate.net

Several key physicochemical differences between cysteine and selenocysteine dictate their radical reactivity. The selenol group of selenocysteine has a pKa of approximately 5.2 to 5.43, which is significantly lower than the pKa of ~8.3 for the thiol group of cysteine. unl.ptmdpi.commdpi.combiorxiv.org Consequently, at physiological pH, the selenocysteine residue exists predominantly in its deprotonated, highly nucleophilic selenolate form, while cysteine is mostly protonated. mdpi.combiorxiv.org Furthermore, the selenium-hydrogen (Se-H) bond is weaker than the sulfur-hydrogen (S-H) bond. unl.pt

The most critical distinction in the context of radical chemistry lies in the one-electron reduction potentials. The selanyl radical/selenol pair (RSe•/RSeH) has a reduction potential of approximately 0.43 V, which is substantially lower than the 0.92 V potential of the thiyl radical/thiol pair (RS•/RSH). nih.govunl.ptmdpi.com This lower potential indicates that the selanyl radical is more easily formed but is a significantly less potent oxidizing agent than the thiyl radical. ethz.chnih.gov The selanyl radical is also more stable, a property reflected in the bond dissociation energy difference between RS-H and RSe-H, which is estimated to be around 55 kJ/mol. nih.gov

This disparity in stability and oxidizing power has profound mechanistic consequences. The highly reactive and unstable this compound can abstract a hydrogen atom from the Cα-position of the protein backbone, a reaction that can lead to irreversible protein damage and inactivation. nih.govresearchgate.net In stark contrast, the more stable and less oxidizing selanyl radical does not participate in this destructive side reaction. ethz.chresearchgate.net This inherent stability provides a protective effect; the incorporation of selenocysteine in the active sites of certain oxidoreductases, such as thioredoxin reductase, is hypothesized to be a strategy to prevent the enzyme's self-destruction that could occur from accidental one-electron transfer events during catalysis. researchgate.netresearchgate.net

The substitution of cysteine with selenocysteine can confer a "gain of function" by enhancing one-electron transfer catalysis. nih.gov Studies on mouse mitochondrial thioredoxin reductase (mTrxR2), a native selenoprotein, showed it could efficiently reduce one-electron acceptors like cytochrome c and the ascorbyl radical. nih.gov In contrast, cysteine-containing orthologs from Drosophila melanogaster and Plasmodium falciparum displayed minimal to no activity with these substrates. nih.gov Crucially, when cysteine was experimentally substituted with selenocysteine in these enzymes, they gained the ability to catalyze these one-electron reduction reactions, demonstrating the unique capacity of the selenocysteine residue. nih.gov The less oxidizing nature of the selanyl radical also means it cannot perform certain oxidations that a thiyl radical can, such as oxidizing a tyrosine residue to a tyrosyl radical. unl.ptmdpi.com

The kinetic properties are also dramatically affected. At a pH of 7, reactions involving simple selenols can be up to four orders of magnitude faster than those of their sulfur counterparts. ethz.chnih.gov For instance, the rate constant for the reaction of a free N-acetyl-tyrosyl-amine radical with selenocysteine is (8 ± 2) × 10⁸ M⁻¹ s⁻¹, whereas the reaction with cysteine is three orders of magnitude slower. acs.org This enhanced reactivity, coupled with the greater stability of the resulting radical, makes selenocysteine a superior catalyst for specific redox processes, justifying its selective use in biology despite the energetic cost of its incorporation. biorxiv.orgplos.org

Comparative Properties of Cysteine and Selenocysteine Radicals

| Property | Cysteine (Cys) | Selenocysteine (Sec) | Reference |

|---|---|---|---|

| Side Chain pKa | ~8.3 | ~5.2 - 5.43 | unl.ptmdpi.commdpi.com |

| One-Electron Reduction Potential (R•/RH) | ~0.92 V | ~0.43 V | nih.govunl.ptmdpi.com |

| Bond Dissociation Energy (R-H) | Higher | Lower (~55 kJ/mol less than Cys-H) | nih.gov |

| Radical Stability | Less Stable | More Stable | nih.govunl.pt |

| Radical Reactivity | Highly Oxidizing; can abstract H from protein backbone | Less Oxidizing; does not abstract H from protein backbone | nih.govresearchgate.net |

Spectroscopic and Computational Characterization of Cysteine Thiyl Radicals

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful technique for the study of paramagnetic species like the cysteine thiyl radical. It provides detailed information about the electronic structure and the local environment of the unpaired electron.

The direct detection of protein-associated thiyl radicals by EPR has been a significant achievement, confirming their existence as intermediates in biological processes. d-nb.info In frozen aqueous solutions, protein thiyl radicals have been generated by methods such as UV photolysis at 77 K and subsequently studied at this low temperature. rsc.org These experiments have been successfully conducted on proteins like the R1 protein of Escherichia coli ribonucleotide reductase and bovine serum albumin (BSA). rsc.org

The EPR spectra of these protein thiyl radicals are characterized by a broad and weak parallel component (g∥) of the g-tensor, which is a distinctive feature of thiyl radicals in disordered systems. d-nb.inforsc.org Due to g-strain and the presence of multiple different thiyl radical sites within a protein, this g∥ component is often significantly broadened. d-nb.inforsc.org Despite this, the g∥ component can be clearly resolved in X-band spectra, particularly when viewed in an absorption display. d-nb.inforsc.org The stability of these protein-associated thiyl radicals is notably greater in the protein matrix of frozen aqueous glasses compared to free cysteine in the same environment. rsc.org

Given the transient nature of many free radicals, spin trapping is a widely used EPR technique to detect and identify them. This method involves the reaction of a short-lived radical with a diamagnetic "spin trap" molecule to form a more stable paramagnetic radical adduct, which can then be readily detected by EPR.

For cysteine thiyl radicals, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly employed spin trap. nih.govrsc.orgnih.gov The reaction of a this compound with DMPO results in a characteristic spin adduct. rsc.orgnih.gov For instance, the DMPO adduct of the glutathionyl radical (GS•), a prominent biological thiyl radical, exhibits specific hyperfine splitting constants. nih.gov Nitric oxide in the presence of oxygen has been shown to react with thiols like L-cysteine to generate the corresponding thiyl radicals, which are then trapped by DMPO to yield observable spin adducts. rsc.org

Phenyl-N-t-butylnitrone (PBN) is another nitrone spin trap that has proven useful for detecting cysteine thiyl radicals, particularly under certain oxidizing conditions where the DMPO adduct may not be detectable. nih.gov This highlights the importance of selecting the appropriate spin trap for the specific experimental conditions. nih.govnih.gov However, it is crucial to be aware of potential artifacts, as some spin traps can react non-radically with thiol groups to form hydroxylamines, which can then be oxidized to a nitroxide, mimicking a genuine spin trapping event. tandfonline.com

| Spin Trap | Radical Source | Hyperfine Coupling Constants (G) | Reference |

| DMPO | Cysteine + tBu-nitrite/N2 | aN = 15.5, aH = 17.5 | nih.gov |

| DMPO | Cysteine + Ce4+-NTA | aN = 15.2, aH = 2.6 | nih.gov |

| PBN | Cysteine + tBu-nitrite/N2 | aN = 15.6, aH = 3.5 | nih.gov |

The EPR spectrum of the this compound is characterized by a highly anisotropic g-tensor, which reflects the localization of the unpaired electron predominantly on the sulfur atom. rsc.orgacs.org The g-tensor is typically described by its principal values: gₓ, gᵧ, and g_z (or g⊥ and g∥ for axial symmetry). For alkyl thiyl radicals in disordered systems, the EPR line shape shows an axially symmetric large g-anisotropy, with an intense g⊥ component and a broad, weak g∥ component. rsc.org

The principal values of the g-tensor are sensitive to the local environment of the sulfur atom, particularly to hydrogen bonding. rsc.orgacs.org Theoretical calculations have shown that the g-values are affected by the energy difference between the singly occupied molecular orbital (SOMO) and a lone-pair orbital, both of which are primarily sulfur 3p orbitals. acs.org This near-degeneracy makes the g-values highly sensitive to conformational changes and interactions with the surrounding matrix. acs.org

Hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei, such as the β-protons of the cysteine residue. The magnitude of these couplings is dependent on the conformation of the radical. acs.org By comparing experimentally measured g-values and hyperfine coupling constants with those obtained from computational models, it is possible to gain insights into the structure of the thiyl radical and the extent of hydrogen bonding to the sulfur atom. acs.org

| System | g-Values | Hyperfine Coupling Constants | Reference |

| Alkyl thiyl radicals (disordered) | g∥ ≈ 2.10–2.30 | - | rsc.org |

| Cysteine sulfinyl radical | g_iso = 2.0107 (avg) | a(Hβ) = 1.5 mT (isotropic) | tandfonline.com |

| DMPO-thiyl adducts | g ≈ 2.0065–2.0067 | aN = 15.2–15.8 G, aH = 15.2–18.0 G | nih.gov |

The relaxation properties of a paramagnetic center can be investigated using EPR power saturation studies. The saturation behavior of cysteine thiyl radicals is notably anisotropic. rsc.org The microwave power required for half-saturation (P₁/₂) of the g∥ component at 80 K is approximately 100 times larger than that for the g⊥ component. rsc.org This indicates a much faster spin-lattice relaxation for the g∥ component. rsc.org This distinct anisotropic relaxation is considered a general characteristic of thiyl radicals in disordered systems. rsc.org These saturation properties can be a useful diagnostic tool for identifying thiyl radicals in complex biological samples. rsc.orgnih.gov

Analysis of g-Values and Hyperfine Coupling Constants

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for identifying the stable end-products and transient intermediates that result from reactions involving cysteine thiyl radicals. Its high sensitivity and ability to provide detailed molecular weight and structural information make it highly complementary to EPR spectroscopy.

MS, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), has been successfully employed to characterize the products of reactions involving cysteine thiyl radicals. pnas.org For instance, in the reaction of hydroxyl radicals with cysteine disulfides, MS has been used to identify first-generation products, including the protonated this compound (+Cys–S•), cysteine sulfinyl radical (+Cys–SO•), and cysteine sulfenic acid (+Cys–SOH). pnas.org

Furthermore, MS analysis has been crucial in providing evidence for intramolecular hydrogen atom transfer (HAT) reactions, a key aspect of thiyl radical reactivity. nih.govportlandpress.com By generating thiyl radicals in the presence of deuterated solvents (e.g., D₂O), the incorporation of deuterium (B1214612) into specific amino acid residues can be quantified by mass spectrometry. nih.gov This covalent H/D exchange provides direct evidence for the transient formation of carbon-centered radicals resulting from the abstraction of a hydrogen atom by the initially formed thiyl radical. nih.govportlandpress.com The analysis of radical-radical combination products by MS also helps to infer the relative populations of different radical species at equilibrium. nih.govportlandpress.com

In the presence of oxygen, thiyl radicals can lead to the formation of various oxygenated sulfur species. MS can detect the mass shifts corresponding to the addition of oxygen atoms, allowing for the identification of products such as sulfenic acid (Cys-SOH, +16 Da), sulfinic acid (Cys-SO₂H, +32 Da), and sulfonic acid (Cys-SO₃H, +48 Da). nih.gov

| Precursor | Reaction Condition | Detected Products/Intermediates (via MS) | Reference |